molecular formula C6H14ClNO B1403694 (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride CAS No. 885331-26-0

(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride

Cat. No. B1403694
CAS RN: 885331-26-0
M. Wt: 151.63 g/mol
InChI Key: NGHRATGQJXKQIQ-FYZOBXCZSA-N
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Description

Methanamine, also known as methylamine, is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is the simplest primary amine .


Synthesis Analysis

Methenamine was initially synthesized in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .


Molecular Structure Analysis

The molecular weight of methanamine hydrochloride is 67.518 . The InChI key is NQMRYBIKMRVZLB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methenamine is useful in the synthesis of other organic compounds, including plastics, pharmaceuticals, and rubber additives .


Physical And Chemical Properties Analysis

Methenamine is a white crystalline compound that is highly soluble in water and polar organic solvents . It has a cage-like structure similar to adamantane .

Scientific Research Applications

Synthesis and Material Development

The versatility of "(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride" and related compounds in organic synthesis is well-documented. For instance, Aghekyan et al. (2018) explored the synthesis of dicarboxylic acid amides and diamides using a base compound closely related to "(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride". This research highlighted the utility of such compounds in creating N,N'-disubstituted oxamides and N-aryloxamides, demonstrating their importance in constructing complex organic molecules Aghekyan et al., 2018.

Chemical Transformations and Novel Scaffolds

Bucci et al. (2018) introduced a diamino derivative scaffold based on a similar compound for stabilizing parallel turn conformations. This innovative approach, leveraging the structure's inherent properties for biochemical applications, underscores the compound's adaptability in designing molecules with desired spatial arrangements Bucci et al., 2018.

Bioactive Compound Synthesis

Research by Srinivas et al. (2020) demonstrated the synthesis of novel pyrane glycosides employing a derivative of "(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride". These compounds were evaluated for their antibacterial and antifungal activities, indicating the potential of such derivatives in developing new antimicrobial agents Srinivas et al., 2020.

Stereoselective Synthesis and Chiral Applications

The ability to manipulate the stereochemistry of molecules is crucial in organic synthesis, especially for creating substances with specific biological activities. A report by Serra and De Simeis (2018) exemplifies the use of enantiomeric forms of a similar compound for the stereoselective synthesis of natural flavors, highlighting the compound's role in producing enantiomerically pure substances Serra & De Simeis, 2018.

Mechanism of Action

When in acidic urine (pH<6), methenamine is hydrolyzed to formaldehyde which acts as an antiseptic .

Safety and Hazards

Methanamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[(2R)-oxan-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHRATGQJXKQIQ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCO[C@H](C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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